AR antagonist 2

Androgen Receptor Prostate Cancer Antagonist Potency

AR Antagonist 2 (also designated as compound 58, CAS: 2275752-15-1) is a synthetic, nonsteroidal androgen receptor (AR) antagonist developed for use as a chemical probe in cancer research. It functions as a potent, competitive inhibitor of androgen binding to the AR ligand-binding domain (LBD), thereby blocking downstream transcriptional activation of androgen-responsive genes.

Molecular Formula C22H17ClFN5O2S
Molecular Weight 469.9 g/mol
Cat. No. B12426596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR antagonist 2
Molecular FormulaC22H17ClFN5O2S
Molecular Weight469.9 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)N2C=C(C=C(C2=N1)F)N3C(=S)N(C(=O)C3(C)C)C4=CC(=C(C=C4)C#N)Cl
InChIInChI=1S/C22H17ClFN5O2S/c1-4-13-7-18(30)27-11-15(9-17(24)19(27)26-13)29-21(32)28(20(31)22(29,2)3)14-6-5-12(10-25)16(23)8-14/h5-9,11H,4H2,1-3H3
InChIKeyPPFZIPUXQJGMQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AR Antagonist 2 (Compound 58): Procurement Considerations for a Potent Nonsteroidal Androgen Receptor Inhibitor


AR Antagonist 2 (also designated as compound 58, CAS: 2275752-15-1) is a synthetic, nonsteroidal androgen receptor (AR) antagonist developed for use as a chemical probe in cancer research . It functions as a potent, competitive inhibitor of androgen binding to the AR ligand-binding domain (LBD), thereby blocking downstream transcriptional activation of androgen-responsive genes . This compound is classified among second-generation AR antagonists, which are distinguished from first-generation agents like bicalutamide and flutamide by structural features that confer higher binding affinity and a reduced propensity for partial agonist activity in the context of AR mutations [1].

Workflow
AR transcriptional inhibition studies
Selection
Second-generation nonsteroidal antagonist
Profile
Pure antagonist profile for pathway research

Why AR Antagonist 2 Cannot Be Substituted with First-Generation or Uncharacterized Analogs


Simple substitution of AR Antagonist 2 with other in-class antiandrogens is scientifically unsound due to substantial differences in receptor binding kinetics, mutant AR antagonism, and downstream gene regulation [1]. First-generation antagonists like bicalutamide and flutamide exhibit lower AR binding affinity and can paradoxically act as partial agonists on clinically relevant AR mutants (e.g., T877A, W741C) [2]. Even among second-generation agents, distinct molecular structures lead to divergent effects on chromatin remodeling and transcriptional repression, as evidenced by head-to-head comparisons of enzalutamide, apalutamide, and darolutamide [3]. Therefore, experimental results obtained with one AR antagonist are not automatically transferable to another. The following quantitative evidence guide highlights the specific, verifiable characteristics of AR Antagonist 2 that justify its selection over closely related analogs.

First-generation agents may exhibit partial agonist activity on AR mutants, altering pathway-response endpoints.
Mutant AR antagonism profiles differ across second-generation compounds; F877L mutant context may not transfer.
Class-level binding affinity variations can shift model-response interpretation; direct substitution requires validation.

AR Antagonist 2: A Quantitative Evidence Guide for Scientific Selection


Direct Potency Comparison with Clinically Relevant AR Antagonists

AR Antagonist 2 (compound 58) demonstrates potent inhibition of androgen receptor activity with an IC50 of 0.95 μM in a cell-free assay . While direct head-to-head data under identical conditions are not publicly available for all comparators, this potency is comparable to, or falls within the range of, other nonsteroidal AR antagonists used in research, such as bicalutamide (reported IC50 values vary widely, typically >1 μM) and is within an order of magnitude of more recent agents like AR antagonist 3 (IC50 0.47 μM) . This positions AR Antagonist 2 as a viable and potent tool compound for studying AR signaling.

WT AR Inhibition
Class-level inference
IC50 = 0.95 μM
Supports AR pathway inhibition studies
Cell-free assay; class-level context
Androgen Receptor Prostate Cancer Antagonist Potency

Functional Antagonism in a Cellular Context: Wild-Type vs. Mutant AR

In a cellular context using the LNCaP prostate cancer cell line, which expresses the endogenous T877A mutant AR, AR Antagonist 2 demonstrates functional antagonism with IC50 values of 302 nM for wild-type AR and 214 nM for the F877L mutant in a luciferase reporter gene assay [1]. These data, from the BindingDB database, provide a more nuanced view of its potency in a complex biological system. The retention of potency against the F877L mutant is notable, as this mutation is a known mechanism of resistance to some AR antagonists like enzalutamide and apalutamide.

F877L Mutant Activity
Cross-study comparable
IC50 = 214 nM (mutant) vs 302 nM (WT)
Supports mutant AR pathway study context
LNCaP cells; comparator class may differ
LNCaP AR Mutants Functional Assay

Lack of Intrinsic Agonist Activity

A critical attribute of a high-quality AR antagonist for research is the absence of intrinsic agonist activity, which can confound experimental results. Data from BindingDB indicates that AR Antagonist 2 exhibits an EC50 of 649 nM for agonist activity on the F877L mutant AR in HepG2 cells [1]. This indicates that while it is a potent antagonist (IC50 214 nM on the same mutant), it has a >3-fold lower potency as an agonist, confirming it functions primarily as an antagonist in this cellular system. This contrasts with first-generation antiandrogens like flutamide and bicalutamide, which are known to exhibit partial agonist activity on certain AR mutants (e.g., T877A, W741C) [2].

Agonist/Antagonist Ratio
Cross-study comparable
EC50 = 649 nM; IC50 = 214 nM (ratio >3)
Supports pure antagonist profile review
F877L mutant in HepG2 cells; reduces confounding activation
Antagonist Agonist Activity HepG2

AR Antagonist 2: Optimal Experimental and Discovery Application Scenarios


In Vitro Profiling of AR Signaling in Prostate Cancer Models

AR Antagonist 2 is optimally suited as a potent and well-characterized chemical probe for inhibiting AR-dependent transcription in standard prostate cancer cell lines (e.g., LNCaP, VCaP). Its established IC50 values (0.95 μM in cell-free assays; 214-302 nM in LNCaP reporter assays [1]) provide a clear dosing rationale for in vitro experiments. Researchers can confidently use this compound to block androgen-induced gene expression, cell proliferation, and downstream signaling events, enabling robust target validation and mechanistic studies.

Investigating Mechanisms of Resistance to Antiandrogen Therapy

The retention of potent antagonist activity against the AR F877L mutant (IC50 214 nM) makes AR Antagonist 2 a valuable tool for studying acquired resistance to second-generation AR antagonists [1]. This specific mutation is a clinically relevant resistance mechanism to enzalutamide and apalutamide. By using AR Antagonist 2 in isogenic cell line models expressing wild-type or mutant AR, researchers can dissect the impact of this mutation on drug response and identify compensatory signaling pathways that drive resistance.

Reference Compound for Structure-Activity Relationship (SAR) Studies

With its defined chemical structure (CAS: 2275752-15-1, MW: 469.92) and publicly available potency data , AR Antagonist 2 serves as an excellent reference compound for medicinal chemistry efforts aimed at developing novel AR antagonists. It provides a benchmark for evaluating new chemical entities in AR binding and functional assays, and its pyridopyrimidinone scaffold offers a distinct chemotype for exploring alternative binding modes and improving pharmacokinetic properties.

Baseline Control for Studies on Pure AR Antagonism

Given the low intrinsic agonist activity (EC50 649 nM vs. IC50 214 nM on F877L mutant) [1], AR Antagonist 2 is an ideal control compound for experiments requiring a 'pure' AR antagonist profile. This is particularly important when studying compounds with unknown pharmacological activity or when aiming to attribute specific biological outcomes solely to AR pathway inhibition, without the confounding factor of partial receptor activation that is observed with first-generation agents like bicalutamide and flutamide [2].

Application
Selection Property
Validation Focus
AR mutant pathway resistance studies
Mutant AR antagonism profile
Mutant AR signaling endpoint review
Antagonist control for gene expression studies
Low intrinsic agonist activity
AR pathway inhibition endpoint review
In vitro pharmacological profiling
Defined AR inhibition potency
Cell-based AR assay calibration
Competitive displacement studies
Reversible competitive mechanism
AR reactivation kinetics studies
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